molecular formula C17H14N2O5S B2977835 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid CAS No. 721418-33-3

2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid

Cat. No. B2977835
CAS RN: 721418-33-3
M. Wt: 358.37
InChI Key: FYMMPGWOEJBHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .


Chemical Reactions Analysis

Quinoline and its analogues have been reported to have plenty of syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The average mass of 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid is 203.194 Da and the monoisotopic mass is 203.058243 Da .

Scientific Research Applications

Photophysical Properties and Fluorophore Applications

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

This study focuses on the synthesis of quinoline derivatives containing benzimidazole and benzothiazole moieties and their photophysical behavior in different solvents. These compounds exhibit dual emissions and large Stokes shifts, indicating their potential as fluorophores for biochemical applications (Padalkar & Sekar, 2014).

Polymer Science and Material Engineering

Hyperbranched Polymer Synthesis

An AB2 monomer based on quinoxaline and benzoxazole was synthesized and polycondensated to produce a hyperbranched polymer with unique viscosity behaviors, showcasing the utility of quinoline derivatives in developing novel polymeric materials with potential industrial applications (Baek, Simko, & Tan, 2006).

Catalysis and Organic Synthesis

Friedlander Synthesis of Quinolines

This paper discusses an efficient method for the Friedlander synthesis of quinolines using polymer-bound sulfonic acid, highlighting the significance of quinoline derivatives in medicinal chemistry and their synthesis through catalyzed annulations (Maleki, Rezaei Seresht, & Ebrahimi, 2015).

Analytical and Electrochemical Studies

Probing the Electrochemistry of Quinoxaline Carboxylic Acid Derivatives

This research explores the redox behavior of a novel quinoxaline carboxylic acid derivative, demonstrating its utility in electrochemical studies and potential applications in developing new electrochemical sensors (Shah et al., 2014).

Fluorescence and Quantum Chemical Investigations

Fluorescence and Quantum Chemical Studies on Quinoline Derivatives

A study on the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives derived from eugenol. These compounds showed unique fluorescence properties, indicating their potential use in fluorescence-based applications (Le et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives have been extensively studied for their potential therapeutic effects. For instance, 4-Quinolone-3-Carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

properties

IUPAC Name

6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-10-3-2-4-11(7-10)19-25(23,24)12-5-6-15-13(8-12)14(17(21)22)9-16(20)18-15/h2-9,19H,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMPGWOEJBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321797
Record name 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

721418-33-3
Record name 6-[(3-methylphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.